molecular formula C12H11N3O3 B6977250 2-cyano-N-(2-ethoxy-1,3-benzoxazol-5-yl)acetamide

2-cyano-N-(2-ethoxy-1,3-benzoxazol-5-yl)acetamide

Cat. No.: B6977250
M. Wt: 245.23 g/mol
InChI Key: GXEHJJBPHKWNPW-UHFFFAOYSA-N
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Description

2-cyano-N-(2-ethoxy-1,3-benzoxazol-5-yl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various heterocyclic compounds. The presence of both cyano and carbonyl functional groups makes this compound highly reactive and versatile in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2-ethoxy-1,3-benzoxazol-5-yl)acetamide typically involves the reaction of 2-ethoxy-1,3-benzoxazole-5-amine with ethyl cyanoacetate. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and residence time, which can improve the yield and purity of the product. Additionally, solvent-free methods or the use of green solvents can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(2-ethoxy-1,3-benzoxazol-5-yl)acetamide undergoes various types of chemical reactions, including:

    Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused heterocyclic systems.

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydride

    Solvents: Ethanol, methanol, dimethylformamide

    Catalysts: Palladium, copper

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds such as pyridines, pyrazoles, and thiazoles. These products often exhibit significant biological activities and are of interest in medicinal chemistry.

Scientific Research Applications

2-cyano-N-(2-ethoxy-1,3-benzoxazol-5-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.

    Organic Synthesis: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biological Studies: The compound and its derivatives are studied for their biological activities, such as enzyme inhibition and receptor binding.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2-ethoxy-1,3-benzoxazol-5-yl)acetamide involves its interaction with various molecular targets, including enzymes and receptors. The cyano and carbonyl groups in the compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can interact with cellular receptors, affecting signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide
  • 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

Uniqueness

2-cyano-N-(2-ethoxy-1,3-benzoxazol-5-yl)acetamide is unique due to the presence of the benzoxazole ring, which imparts specific electronic and steric properties to the compound. This structural feature can influence the compound’s reactivity and biological activity, making it distinct from other cyanoacetamide derivatives.

Properties

IUPAC Name

2-cyano-N-(2-ethoxy-1,3-benzoxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-2-17-12-15-9-7-8(3-4-10(9)18-12)14-11(16)5-6-13/h3-4,7H,2,5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEHJJBPHKWNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(O1)C=CC(=C2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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